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molecular formula C9H9ClN2O2 B8748467 N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide

N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide

Cat. No. B8748467
M. Wt: 212.63 g/mol
InChI Key: IHHFOAAMOXRQLA-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

A mixture of 4.62 g of chloral hydrate, 3.5 g of 3-chloro-2-methylaniline, 30 g of anhydrous sodium sulfate, 120 ml of water and 2 ml of 2N hydrochloric acid was stirred at room temperature for 2 hours. Then, to the resulting mixture, 1.8 g of hydroxylamine hydrochloride was added, and the mixture was heated to reflux for 30 minutes. The reaction mixture was ice-cooled, and a deposited precipitate was collected by filtration to obtain 2.5 g of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide of the formula:
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.[Cl:8][C:9]1[C:10]([CH3:16])=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.Cl.[NH2:26][OH:27]>O>[Cl:8][C:9]1[C:10]([CH3:16])=[C:11]([NH:12][C:3](=[O:5])[CH:2]=[N:26][OH:27])[CH:13]=[CH:14][CH:15]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
a deposited precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)NC(C=NO)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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